Cas no 735307-23-0 (2-(2-formyl-4-methoxyphenoxy)-N-(pentan-3-yl)acetamide)

2-(2-formyl-4-methoxyphenoxy)-N-(pentan-3-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- HMS2668O24
- MLS001032993
- AKOS000859692
- 2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide
- SMR000363605
- 735307-23-0
- EN300-26575669
- 2-(2-FORMYL-4-METHOXYPHENOXY)-N-(PENTAN-3-YL)ACETAMIDE
- CHEMBL1585970
- Z18454929
- N-(1-Ethylpropyl)-2-(2-formyl-4-methoxyphenoxy)acetamide
- 2-(2-formyl-4-methoxyphenoxy)-N-(pentan-3-yl)acetamide
-
- インチ: 1S/C15H21NO4/c1-4-12(5-2)16-15(18)10-20-14-7-6-13(19-3)8-11(14)9-17/h6-9,12H,4-5,10H2,1-3H3,(H,16,18)
- InChIKey: GMJGMTFHEJVEMK-UHFFFAOYSA-N
- ほほえんだ: C(NC(CC)CC)(=O)COC1=CC=C(OC)C=C1C=O
計算された属性
- せいみつぶんしりょう: 279.14705815g/mol
- どういたいしつりょう: 279.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 8
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 64.6Ų
じっけんとくせい
- 密度みつど: 1.097±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 498.4±35.0 °C(Predicted)
- 酸性度係数(pKa): 14.42±0.46(Predicted)
2-(2-formyl-4-methoxyphenoxy)-N-(pentan-3-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26575669-2.5g |
2-(2-formyl-4-methoxyphenoxy)-N-(pentan-3-yl)acetamide |
735307-23-0 | 95.0% | 2.5g |
$1230.0 | 2025-03-20 | |
Enamine | EN300-26575669-0.25g |
2-(2-formyl-4-methoxyphenoxy)-N-(pentan-3-yl)acetamide |
735307-23-0 | 95.0% | 0.25g |
$579.0 | 2025-03-20 | |
Enamine | EN300-26575669-0.5g |
2-(2-formyl-4-methoxyphenoxy)-N-(pentan-3-yl)acetamide |
735307-23-0 | 95.0% | 0.5g |
$603.0 | 2025-03-20 | |
Enamine | EN300-26575669-5.0g |
2-(2-formyl-4-methoxyphenoxy)-N-(pentan-3-yl)acetamide |
735307-23-0 | 95.0% | 5.0g |
$1821.0 | 2025-03-20 | |
Enamine | EN300-26575669-0.05g |
2-(2-formyl-4-methoxyphenoxy)-N-(pentan-3-yl)acetamide |
735307-23-0 | 95.0% | 0.05g |
$528.0 | 2025-03-20 | |
Enamine | EN300-26575669-1g |
2-(2-formyl-4-methoxyphenoxy)-N-(pentan-3-yl)acetamide |
735307-23-0 | 90% | 1g |
$628.0 | 2023-09-14 | |
Enamine | EN300-26575669-5g |
2-(2-formyl-4-methoxyphenoxy)-N-(pentan-3-yl)acetamide |
735307-23-0 | 90% | 5g |
$1821.0 | 2023-09-14 | |
Enamine | EN300-26575669-10.0g |
2-(2-formyl-4-methoxyphenoxy)-N-(pentan-3-yl)acetamide |
735307-23-0 | 95.0% | 10.0g |
$2701.0 | 2025-03-20 | |
Enamine | EN300-26575669-10g |
2-(2-formyl-4-methoxyphenoxy)-N-(pentan-3-yl)acetamide |
735307-23-0 | 90% | 10g |
$2701.0 | 2023-09-14 | |
Enamine | EN300-26575669-0.1g |
2-(2-formyl-4-methoxyphenoxy)-N-(pentan-3-yl)acetamide |
735307-23-0 | 95.0% | 0.1g |
$553.0 | 2025-03-20 |
2-(2-formyl-4-methoxyphenoxy)-N-(pentan-3-yl)acetamide 関連文献
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
2-(2-formyl-4-methoxyphenoxy)-N-(pentan-3-yl)acetamideに関する追加情報
Introduction to Compound CAS No 735307-23-0: 2-(2-formyl-4-methoxyphenoxy)-N-(pentan-3-yl)acetamide
The compound with CAS No 735307-23-0, commonly referred to as 2-(2-formyl-4-methoxyphenoxy)-N-(pentan-3-yl)acetamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and biotechnology. This compound is characterized by its unique structural features, which include a phenoxy group substituted with a formyl and methoxy moiety, as well as an acetamide functional group attached to a pentan-3-yl chain. These structural elements contribute to its potential applications in drug discovery and material science.
Recent studies have highlighted the importance of phenoxy-containing compounds in modulating cellular signaling pathways. The presence of the formyl group in the phenoxy ring introduces additional reactivity, making this compound a promising candidate for bioisosteric replacements in drug design. Furthermore, the methoxy substitution enhances the molecule's solubility and bioavailability, which are critical factors in pharmaceutical development.
The synthesis of 2-(2-formyl-4-methoxyphenoxy)-N-(pentan-3-yl)acetamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity, ensuring that the compound is suitable for both laboratory and industrial applications. The use of environmentally friendly catalysts has also been explored, aligning with current trends toward sustainable chemistry.
In terms of biological activity, this compound has shown potential as a modulator of G-protein coupled receptors (GPCRs), which are key targets in the treatment of various diseases, including cardiovascular disorders and neurodegenerative conditions. Preclinical studies have demonstrated that it exhibits selective binding to specific GPCR subtypes, suggesting its utility as a tool compound for studying receptor function and drug mechanisms.
The versatility of 2-(2-formyl-4-methoxyphenoxy)-N-(pentan-3-yl)acetamide extends beyond pharmacology. Its unique structure makes it an attractive candidate for applications in polymer chemistry, where it can serve as a building block for advanced materials with tailored properties. For instance, its ability to form stable amide linkages enables the creation of biodegradable polymers for use in biomedical devices and packaging materials.
From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided detailed insights into its molecular conformation and stability under various conditions. Such information is invaluable for optimizing its storage and handling during synthesis and application.
In conclusion, CAS No 735307-23-0 represents a cutting-edge molecule with diverse potential applications across multiple scientific disciplines. Its unique structure, combined with recent advancements in synthetic and analytical methodologies, positions it as a valuable asset in both academic research and industrial innovation.
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